molecular formula C7H11NO2S B14309198 3-[Amino(methyl-thio)methylene]pentane-2,4-dione

3-[Amino(methyl-thio)methylene]pentane-2,4-dione

Cat. No.: B14309198
M. Wt: 173.24 g/mol
InChI Key: HDGLBQMBDPJQNI-XCFKWOOQSA-N
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Description

2,4-Pentanedione, 3-[amino(methylthio)methylene]- is an organic compound with the molecular formula C7H11NO2S. This compound is known for its role in the synthesis of functionalized pyridines and other heterocyclic compounds. It is a derivative of 2,4-pentanedione, where the hydrogen at the 3-position is replaced by an amino(methylthio)methylene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pentanedione, 3-[amino(methylthio)methylene]- typically involves the condensation of 2,4-pentanedione with appropriate amines and thiols. One common method is the reaction of 2,4-pentanedione with dimethylformamide dimethylacetal, followed by treatment with primary amines . The reaction conditions often include refluxing in butanol or other suitable solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Pentanedione, 3-[amino(methylthio)methylene]- undergoes various chemical reactions, including:

    Condensation Reactions: It can react with aldehydes and ketones to form heterocyclic compounds.

    Substitution Reactions: The amino(methylthio)methylene group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

    Condensation Reactions: Reagents such as dimethylformamide dimethylacetal and primary amines are commonly used.

    Substitution Reactions: Nucleophiles such as alkyl halides and aryl halides can be employed.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.

Major Products Formed

    Functionalized Pyridines: Formed through condensation reactions.

    Substituted Derivatives: Resulting from nucleophilic substitution reactions.

    Oxidized or Reduced Products: Depending on the specific oxidizing or reducing conditions applied.

Scientific Research Applications

2,4-Pentanedione, 3-[amino(methylthio)methylene]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Pentanedione, 3-[amino(methylthio)methylene]- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The amino(methylthio)methylene group can participate in nucleophilic substitution reactions, while the diketone structure allows for enolization and subsequent reactions with electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Pentanedione, 3-[amino(methylthio)methylene]- is unique due to the presence of the amino(methylthio)methylene group, which imparts distinct reactivity and allows for the synthesis of a wide range of functionalized heterocyclic compounds. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

methyl (Z)-2-acetyl-3-hydroxybut-2-enimidothioate

InChI

InChI=1S/C7H11NO2S/c1-4(9)6(5(2)10)7(8)11-3/h8-9H,1-3H3/b6-4-,8-7?

InChI Key

HDGLBQMBDPJQNI-XCFKWOOQSA-N

Isomeric SMILES

C/C(=C(\C(=O)C)/C(=N)SC)/O

Canonical SMILES

CC(=C(C(=O)C)C(=N)SC)O

Origin of Product

United States

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